molecular formula C13H18N2O5 B13736176 acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate CAS No. 15139-11-4

acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate

Cat. No.: B13736176
CAS No.: 15139-11-4
M. Wt: 282.29 g/mol
InChI Key: AFDFLYDVRPFYLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate typically involves the acylation of 3-phenylpropylamine with acetic anhydride, followed by the reaction with glyoxylic acid. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Common solvents include dichloromethane or ethanol

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in research and industry.

Scientific Research Applications

Acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate
  • 5-Acetamido-2-hydroxy benzoic acid derivatives

Uniqueness

Compared to similar compounds, this compound offers unique properties such as:

Properties

CAS No.

15139-11-4

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C11H16N2O.C2H2O4/c1-10(14)13-12-9-5-8-11-6-3-2-4-7-11;3-1(4)2(5)6/h2-4,6-7,12H,5,8-9H2,1H3,(H,13,14);(H,3,4)(H,5,6)

InChI Key

AFDFLYDVRPFYLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N[NH2+]CCCC1=CC=CC=C1.C(=O)(C(=O)[O-])O

Origin of Product

United States

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